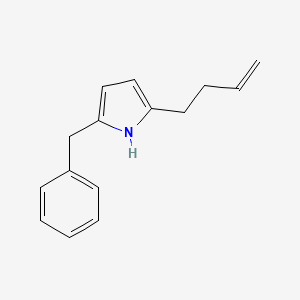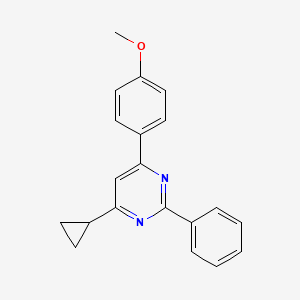
2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine, also known as PMIP, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. PMIP is a member of the pyrimidine family and is composed of two fused five-membered rings, one of which contains a nitrogen atom. PMIP has been used as a research tool to investigate the properties of other compounds, as well as to study the mechanism of action of various drugs. In addition, PMIP has been used to investigate the biochemical and physiological effects of drugs, as well as to explore potential applications in laboratory experiments.
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine has been used as a research tool to investigate the properties of other compounds, as well as to study the mechanism of action of various drugs. This compound has been used to investigate the biochemical and physiological effects of drugs, as well as to explore potential applications in laboratory experiments. This compound has also been used to study the effects of various drugs on the metabolism of cells, as well as to investigate the structure-activity relationships of different compounds.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine is not fully understood. However, it is believed that this compound acts as a proton donor, which enables it to interact with other molecules and affect their biochemical and physiological properties. This compound is also believed to act as an inhibitor of certain enzymes, which can affect the metabolism of cells and the activity of certain drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of cells and the activity of certain drugs. This compound has also been shown to affect the activity of certain proteins and hormones, as well as to act as an agonist of certain receptors. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of 2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and can be produced in large quantities with a high degree of purity. Furthermore, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not highly soluble in water, which can limit its use in certain experiments. In addition, this compound can interact with other molecules, which can affect the results of certain experiments.
Future Directions
There are a number of potential future directions for the use of 2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine in scientific research. This compound could be used to investigate the effects of drugs on the metabolism of cells, as well as to explore the structure-activity relationships of different compounds. In addition, this compound could be used to study the biochemical and physiological effects of drugs, as well as to explore potential applications in laboratory experiments. Furthermore, this compound could be used to investigate the mechanism of action of various drugs, as well as to study the effects of different compounds on the activity of certain proteins and hormones. Finally, this compound could be used to explore the potential anti-inflammatory and anti-cancer properties of various compounds.
Synthesis Methods
2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine can be synthesized through a number of methods, including the Biginelli reaction and the Buchwald-Hartwig coupling reaction. The Biginelli reaction involves the condensation of aldehydes, β-keto esters, and urea or thiourea in the presence of an acid catalyst. This reaction produces this compound in a single step, with a high yield of up to 90%. The Buchwald-Hartwig coupling reaction involves the coupling of aryl halides and aryl amines, and can be used to synthesize this compound in a two-step process. This method has a lower yield than the Biginelli reaction, but can be used to synthesize this compound with a higher degree of purity.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14(2)18-13-19(15-9-11-17(23-3)12-10-15)22-20(21-18)16-7-5-4-6-8-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRIBFDUWSIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)






